

# IUPAC name for 1-Octanol, tBDMS derivative

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Compound of Interest

Compound Name: 1-Octanol, tBDMS

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An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)octane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyldimethylsilyl (tBDMS) derivative of 1-Octanol, a common intermediate in organic synthesis. It includes its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and graphical representations of the synthetic workflow and reaction mechanism.

# **Compound Identification and Properties**

The tBDMS derivative of 1-Octanol, formally known as (tert-Butyldimethylsilyloxy)octane, is a silyl ether. Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis due to their ease of formation and selective cleavage under specific conditions. The bulky tert-butyldimethylsilyl group provides significant steric hindrance, making the resulting silyl ether stable to a wide range of reagents and reaction conditions that would otherwise affect a free hydroxyl group.

IUPAC Name: tert-Butyl(dimethyl)(octyloxy)silane[1]

Other Names: 1-Octanol, tert-butyldimethylsilyl ether; 1-Octanol, tBDMS derivative[1]

### **Quantitative Data Summary**

The following table summarizes key quantitative data for (tert-Butyldimethylsilyloxy)octane and its parent compounds.



Property	(tert- Butyldimethylsilylo xy)octane	1-Octanol	tert- Butyldimethylsilyl chloride (TBDMSCI)
IUPAC Name	tert-Butyl(dimethyl) (octyloxy)silane	octan-1-ol[2]	tert- Butyl(chloro)di(methyl) silane[3]
Molecular Formula	C14H32OSi[1]	C <sub>8</sub> H <sub>18</sub> O[2]	C <sub>6</sub> H <sub>15</sub> ClSi[3]
Molecular Weight	244.49 g/mol [1]	130.23 g/mol	150.72 g/mol [3]
Appearance	Colorless liquid (typical)	Clear, colorless liquid[2]	White solid[3]
Melting Point	-	-15 °C	86-89 °C[3]
Boiling Point	-	195 °C	125 °C[4]
InChI	1S/C14H32OSi/c1-7- 8-9-10-11-12-13-15- 16(5,6)14(2,3)4/h7- 13H2,1-6H3[1]	1S/C8H18O/c1-2-3-4- 5-6-7-8-9/h9H,2- 8H2,1H3[2]	1S/C6H15CISi/c1- 6(2,3)8(4,5)7/h1- 5H3[3]

# Experimental Protocol: Synthesis of (tert-Butyldimethylsilyloxy)octane

The following is a standard and reliable protocol for the silylation of 1-octanol using tert-butyldimethylsilyl chloride (TBDMSCI) and imidazole as a base in dichloromethane (DCM) as the solvent. Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst.

### **Materials and Reagents:**

- 1-Octanol
- tert-Butyldimethylsilyl chloride (TBDMSCI)
- Imidazole



- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (if necessary)
- Standard laboratory glassware

### **Procedure:**

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1octanol (1.0 eq.).
- Dissolution: Dissolve the 1-octanol in anhydrous dichloromethane (DCM).
- Addition of Reagents: Add imidazole (2.5 eq.) to the solution and stir until it dissolves. Cool
  the mixture to 0 °C in an ice bath.
- Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMSCI) (1.2 eq.) to the stirred solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

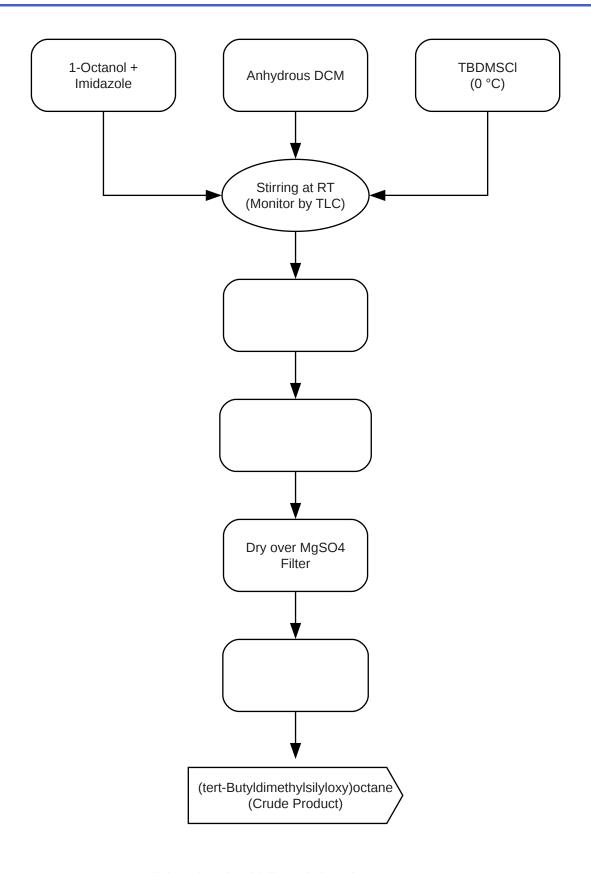


- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude (tert-butyldimethylsilyloxy)octane can be purified by flash column chromatography on silica gel if necessary, typically eluting with a mixture of hexane and ethyl acetate.

# Visualizations Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (tert-butyldimethylsilyloxy)octane.





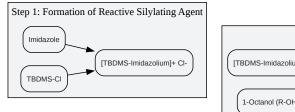
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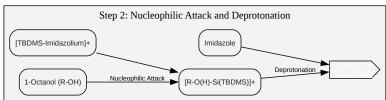
Caption: Workflow for the synthesis of (tert-Butyldimethylsilyloxy)octane.



### **Reaction Mechanism**

The diagram below outlines the generally accepted mechanism for the silylation of an alcohol using TBDMSCI and imidazole.





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Caption: Mechanism of alcohol silylation catalyzed by imidazole.

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